molecular formula C12H13N3O3 B11943933 Ethyl 2-(2-cyanophenylureido)acetate CAS No. 78754-91-3

Ethyl 2-(2-cyanophenylureido)acetate

Cat. No.: B11943933
CAS No.: 78754-91-3
M. Wt: 247.25 g/mol
InChI Key: NDJAKNZTCHNTTL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-cyanophenylureido)acetate (CAS RN: 78754-91-3) is a synthetic organic compound with the molecular formula C₁₂H₁₃N₃O₃ and a molecular weight of 247.254 g/mol . Its structure features a ureido group (-NH-C(O)-NH-) linked to a 2-cyanophenyl substituent and an ethyl acetate moiety (Figure 1). The compound’s IUPAC name is ethyl N-[(2-cyanophenyl)carbamoyl]glycinate, and it is cataloged under ChemSpider ID 3815713 .

Properties

CAS No.

78754-91-3

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 2-[(2-cyanophenyl)carbamoylamino]acetate

InChI

InChI=1S/C12H13N3O3/c1-2-18-11(16)8-14-12(17)15-10-6-4-3-5-9(10)7-13/h3-6H,2,8H2,1H3,(H2,14,15,17)

InChI Key

NDJAKNZTCHNTTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)NC1=CC=CC=C1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-cyanophenylureido)acetate can be synthesized through the reaction of ethyl cyanoacetate with 2-aminobenzonitrile under specific conditions. The reaction typically involves the use of a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated under reflux for several hours to ensure complete reaction, followed by purification through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-cyanophenylureido)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(2-cyanophenylureido)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-(2-cyanophenylureido)acetate exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The urea moiety can form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Features Potential Applications References
This compound C₁₂H₁₃N₃O₃ 247.254 Ureido, cyanophenyl, ethyl ester Pharmaceutical intermediates
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate C₁₄H₁₅BrO₄S 359.24 Benzofuran, sulfinyl, bromo, ethyl ester Crystal engineering, materials
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.2 β-ketoester, phenyl, ethyl ester Amphetamine precursor synthesis
Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate C₇H₁₀F₃NO₃ 231.16 Trifluoroacetamido, methylamino, ethyl ester Fluorinated drug candidates
Ethyl 2-(imidazolyl)acetate derivatives (e.g., Compound A in Fig. 1 ) C₁₅H₁₆N₂O₂ ~256.3 Imidazole, substituted aryl, ethyl ester Anticancer/antimicrobial agents

Structural and Functional Differences

Ureido vs. Sulfinyl/Benzofuran Groups :

  • The target compound’s ureido group (-NH-C(O)-NH-) distinguishes it from sulfinyl-containing benzofuran derivatives (e.g., ’s compound), which exhibit π-π interactions and C-H⋯O hydrogen bonds in crystal structures . These interactions enhance thermal stability, whereas the ureido group may favor hydrogen bonding in biological systems.

Cyanophenyl vs.

Ethyl Ester Backbone: All compounds share an ethyl ester core, but substituents dictate solubility and bioavailability. For example, phenylacetoacetate () has a β-ketoester group, making it prone to keto-enol tautomerism, whereas imidazole derivatives () exhibit aromatic heterocyclic stability .

Toxicity Considerations

While ethyl acetate itself exhibits developmental toxicity in zebrafish (LC₅₀ = 0.2% in ), substituents in the target compound and analogues likely modulate toxicity. For example, bromo or trifluoro groups may increase environmental persistence but reduce acute toxicity compared to parent esters .

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